molecular formula C7H4ClFN2 B13007686 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine

4-Chloro-7-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B13007686
M. Wt: 170.57 g/mol
InChI Key: WWSOJEPRMWEECU-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Selectfluor for fluorination, and various nucleophiles for substitution reactions . Typical reaction conditions involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, fluorination reactions yield fluorinated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridines.

Scientific Research Applications

4-Chloro-7-fluoropyrazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

4-Chloro-7-fluoropyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

4-chloro-7-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H

InChI Key

WWSOJEPRMWEECU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)F)Cl

Origin of Product

United States

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